molecular formula C14H14N2O3 B2680693 2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid CAS No. 1630763-59-5

2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid

Cat. No. B2680693
CAS RN: 1630763-59-5
M. Wt: 258.277
InChI Key: FXLQOQOGOJBESS-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid” is a chemical compound with a molecular weight of 258.28 . It is produced by Princeton BioMolecular Research, Inc.


Molecular Structure Analysis

The IUPAC name of this compound is "2,2-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)cyclopropane-1-carboxylic acid" . The InChI code is "1S/C14H14N2O3/c1-14(2)9(10(14)13(18)19)11-15-8-6-4-3-5-7(8)12(17)16-11/h3-6,10,15H,1-2H3,(H,16,17)(H,18,19)" .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 258.28 . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Cyclization Reactions and Synthesis of Heterocycles

Cyclization reactions involving cyclopropane derivatives and their use in synthesizing heterocyclic compounds are significant in medicinal chemistry and material sciences. For instance, tandem cyclization-[3+3] cycloaddition reactions with 2-alkynylbenzaldoximes and dimethyl cyclopropane-1,1-dicarboxylate provide an efficient method for synthesizing tetrahydro-1,2-oxazine fused 1,2-dihydroisoquinolines (Q. Ding, Zhiyong Wang, Jie Wu, 2009). Such reactions underscore the versatility of cyclopropane derivatives in constructing complex molecular architectures relevant to drug discovery and development.

Synthesis and Structure-Activity Relationships in Drug Development

The synthesis and evaluation of structure-activity relationships (SAR) of quinolone derivatives, including cyclopropane moieties, are foundational in developing potent antibacterial agents. For example, a series of 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids demonstrated significant antibacterial properties, with specific substitutions leading to compounds like sparfloxacin, which exhibits superior potency compared to existing therapeutics (T. Miyamoto et al., 1990). This research highlights the importance of cyclopropane derivatives in the development of new antibacterial agents.

Application in Dye-Sensitized Solar Cells

In the field of renewable energy, cyclopropane derivatives have been explored for their potential to improve the photoelectric conversion efficiency of dye-sensitized solar cells (DSSCs). Co-sensitization strategies involving carboxylated cyanine dyes demonstrate that such compounds can significantly enhance the photoelectrical properties of DSSCs, indicating a promising method for increasing solar cell efficiency (Wenjun Wu et al., 2009). This application is a testament to the versatility of cyclopropane derivatives beyond pharmaceuticals, extending into materials science and energy technology.

properties

IUPAC Name

2,2-dimethyl-3-(4-oxo-3H-quinazolin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-14(2)9(10(14)13(18)19)11-15-8-6-4-3-5-7(8)12(17)16-11/h3-6,9-10H,1-2H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLQOQOGOJBESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C2=NC3=CC=CC=C3C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid

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